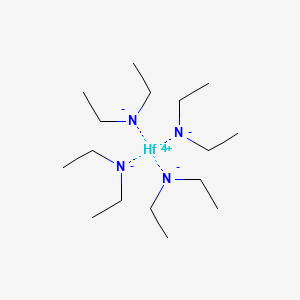
14,15-Epoxy-5,8,11-Eicosatriensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
14,15-Epoxy-5,8,11-eicosatrienoic acid has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.
Mode of Action
The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.
Biochemical Pathways
14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .
Pharmacokinetics
It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors
Biochemische Analyse
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It is a product of the metabolism of arachidonic acid . The enzymes that interact with this compound include cytochrome P450, which is involved in its formation, and epoxide hydrolases, which convert EETs into vicinal diols .
Cellular Effects
14,15-Epoxy-5,8,11-eicosatrienoic acid has several effects on cells. It has been found to induce hyperpolarization and relaxation in coronary artery endothelial cells. It also has anti-inflammatory, angiogenic, and cardioprotective properties.
Molecular Mechanism
The molecular mechanism of action of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves binding interactions with biomolecules and changes in gene expression. It is known to interact with cytochrome P450 enzymes during its formation. It also interacts with epoxide hydrolases, which convert EETs into vicinal diols, leading to a loss of much of their biological activity .
Temporal Effects in Laboratory Settings
The effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid can change over time in laboratory settings. For example, it has been found that the compound’s ability to induce relaxation in arterial rings can be inhibited by preincubation with 14,15-EEZE, a 14,15-EET analogue .
Metabolic Pathways
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in the arachidonic acid metabolism pathway . It is produced by the action of cytochrome P450 enzymes on arachidonic acid, and can be converted into vicinal diols by epoxide hydrolases .
Vorbereitungsmethoden
14,15-Epoxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxide group at the 14,15 position . Industrial production methods typically involve the use of recombinant enzymes or chemical synthesis routes that mimic the natural enzymatic process .
Analyse Chemischer Reaktionen
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vicinal diols through the action of epoxide hydrolases.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include epoxide hydrolases for hydrolysis and various reducing agents for reduction reactions. Major products formed from these reactions include vicinal diols and hydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific epoxide position and biological activity. Similar compounds include:
11,12-Epoxyeicosatrienoic acid: Another epoxyeicosatrienoic acid with similar vasoactive properties but different epoxide position.
8,9-Epoxyeicosatrienoic acid: Known for its role in inflammation and cellular signaling.
5,6-Epoxyeicosatrienoic acid: Involved in various physiological processes, including inflammation and vascular function.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.
Eigenschaften
CAS-Nummer |
105304-92-5 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
InChI-Schlüssel |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomerische SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?
A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





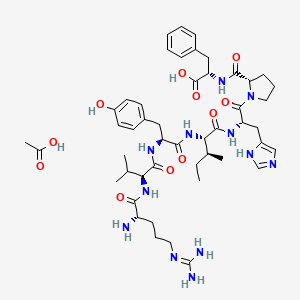

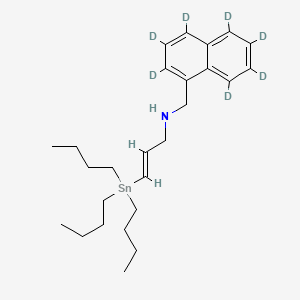


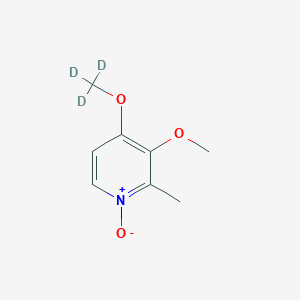
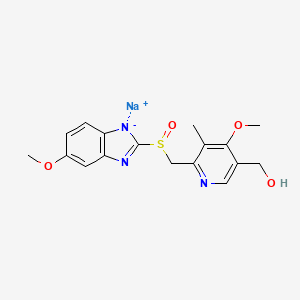
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
